Ortho-Fluoro Substitution in CAS 71662-36-7 Confers Distinct Physicochemical Properties Versus Para-Fluoro Regioisomer (CAS 1716-42-3)
The ortho-fluoro substitution pattern in 1-(3-chloropropoxy)-2-fluorobenzene (CAS 71662-36-7) results in fundamentally different molecular properties compared to its para-fluoro regioisomer 1-(3-chloropropoxy)-4-fluorobenzene (CAS 1716-42-3), with both compounds sharing identical molecular formula (C₉H₁₀ClFO) and molecular weight (188.63 g/mol) but exhibiting distinct spatial and electronic characteristics . While comprehensive head-to-head comparative experimental data across all measured parameters are not available in the public literature, the structural difference—ortho- versus para-fluoro substitution—is well-established to produce divergent dipole moments, hydrogen-bonding capacities, and steric environments around the reactive chloropropoxy moiety .
| Evidence Dimension | Fluorine substitution position (structural differentiation) |
|---|---|
| Target Compound Data | Ortho-fluoro (2-position); CAS 71662-36-7; InChIKey KNJPVCXGHKZYQE-UHFFFAOYSA-N |
| Comparator Or Baseline | Para-fluoro (4-position); CAS 1716-42-3; InChIKey InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
| Quantified Difference | Ortho-fluoro proximity to ether oxygen (~2.7-3.0 Å intramolecular distance) creates distinct electronic environment versus para-fluoro (~5.5-6.0 Å separation); divergence in dipole moment and conformational preferences |
| Conditions | Structural comparison based on molecular geometry and InChIKey differentiation |
Why This Matters
The ortho-fluoro substitution pattern influences both the conformational preferences of the chloropropoxy chain and the electronic properties of the aromatic ring, which directly affect reactivity in nucleophilic substitution and cross-coupling transformations.
